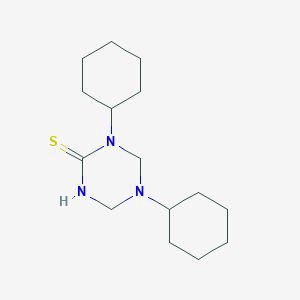![molecular formula C17H17BrN2O5 B5880666 N'-{[(4-bromophenoxy)acetyl]oxy}-3,4-dimethoxybenzenecarboximidamide](/img/structure/B5880666.png)
N'-{[(4-bromophenoxy)acetyl]oxy}-3,4-dimethoxybenzenecarboximidamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-{[(4-bromophenoxy)acetyl]oxy}-3,4-dimethoxybenzenecarboximidamide, also known as BAA, is a chemical compound that has recently gained attention in scientific research due to its potential therapeutic applications. BAA belongs to the class of carboximidamide compounds and has a molecular weight of 438.3 g/mol.
Mécanisme D'action
The exact mechanism of action of N'-{[(4-bromophenoxy)acetyl]oxy}-3,4-dimethoxybenzenecarboximidamide is not fully understood. However, it is believed that N'-{[(4-bromophenoxy)acetyl]oxy}-3,4-dimethoxybenzenecarboximidamide exerts its therapeutic effects by inhibiting the activity of certain enzymes that are involved in cancer cell growth and inflammation.
Biochemical and Physiological Effects:
N'-{[(4-bromophenoxy)acetyl]oxy}-3,4-dimethoxybenzenecarboximidamide has been shown to have a number of biochemical and physiological effects. In vitro studies have demonstrated that N'-{[(4-bromophenoxy)acetyl]oxy}-3,4-dimethoxybenzenecarboximidamide inhibits the growth of cancer cells by inducing cell cycle arrest and apoptosis. Additionally, N'-{[(4-bromophenoxy)acetyl]oxy}-3,4-dimethoxybenzenecarboximidamide has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N'-{[(4-bromophenoxy)acetyl]oxy}-3,4-dimethoxybenzenecarboximidamide in lab experiments is that it is relatively easy to synthesize and purify. Additionally, N'-{[(4-bromophenoxy)acetyl]oxy}-3,4-dimethoxybenzenecarboximidamide has been shown to have low toxicity in animal models. However, one limitation of using N'-{[(4-bromophenoxy)acetyl]oxy}-3,4-dimethoxybenzenecarboximidamide in lab experiments is that its mechanism of action is not fully understood, which can make it difficult to interpret experimental results.
Orientations Futures
There are a number of future directions for research on N'-{[(4-bromophenoxy)acetyl]oxy}-3,4-dimethoxybenzenecarboximidamide. One potential avenue of research is to investigate the potential of N'-{[(4-bromophenoxy)acetyl]oxy}-3,4-dimethoxybenzenecarboximidamide as a cancer treatment in vivo. Additionally, further studies are needed to fully understand the mechanism of action of N'-{[(4-bromophenoxy)acetyl]oxy}-3,4-dimethoxybenzenecarboximidamide and to identify potential molecular targets for its therapeutic effects. Finally, future research could focus on developing more potent derivatives of N'-{[(4-bromophenoxy)acetyl]oxy}-3,4-dimethoxybenzenecarboximidamide with improved pharmacological properties.
Méthodes De Synthèse
N'-{[(4-bromophenoxy)acetyl]oxy}-3,4-dimethoxybenzenecarboximidamide can be synthesized using a multi-step process that involves the reaction of 4-bromophenol with acetic anhydride to form 4-bromophenyl acetate. This intermediate is then reacted with 3,4-dimethoxybenzoyl chloride to form N'-{[(4-bromophenoxy)acetyl]oxy}-3,4-dimethoxybenzenecarboximidamide.
Applications De Recherche Scientifique
N'-{[(4-bromophenoxy)acetyl]oxy}-3,4-dimethoxybenzenecarboximidamide has been studied for its potential applications in cancer treatment, as it has been shown to inhibit the growth of cancer cells in vitro. In addition, N'-{[(4-bromophenoxy)acetyl]oxy}-3,4-dimethoxybenzenecarboximidamide has also been investigated for its potential as an anti-inflammatory agent, as it has been shown to reduce inflammation in animal models.
Propriétés
IUPAC Name |
[(Z)-[amino-(3,4-dimethoxyphenyl)methylidene]amino] 2-(4-bromophenoxy)acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17BrN2O5/c1-22-14-8-3-11(9-15(14)23-2)17(19)20-25-16(21)10-24-13-6-4-12(18)5-7-13/h3-9H,10H2,1-2H3,(H2,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZHZVOGDMPNEBO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=NOC(=O)COC2=CC=C(C=C2)Br)N)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C(=N/OC(=O)COC2=CC=C(C=C2)Br)/N)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17BrN2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N'-{[(4-bromophenoxy)acetyl]oxy}-3,4-dimethoxybenzenecarboximidamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(5-isobutyl-4H-1,2,4-triazol-3-yl)thio]-N-(5-methyl-3-isoxazolyl)acetamide](/img/structure/B5880601.png)

![N-[(4-methyl-1-piperazinyl)carbonothioyl]-2-furamide](/img/structure/B5880615.png)


![1-{[5-(3-pyridinyl)-1,3,4-oxadiazol-2-yl]thio}acetone](/img/structure/B5880641.png)
![2-{[4-(3-chlorophenyl)-1-piperazinyl]methyl}-4-nitrophenol](/img/structure/B5880643.png)

![N-cyclohexyl-2-[(4,6-diamino-2-pyrimidinyl)thio]acetamide](/img/structure/B5880655.png)
![N'-[2-(3,5-dimethylphenoxy)acetyl]cyclopropanecarbohydrazide](/img/structure/B5880669.png)


